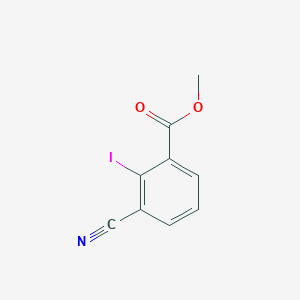
Methyl 3-cyano-2-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyano-2-iodobenzoate: is an organic compound with the molecular formula C9H6INO2 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a cyano group and the hydrogen atom at the 2-position is replaced by an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-cyano-2-iodobenzoate can be synthesized through various methods. One common approach involves the iodination of methyl 3-cyanobenzoate. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 2-position of the benzoate ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. The process requires precise control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-cyano-2-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions. Common reagents include organometallic compounds and halides.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically uses palladium catalysts and boronic acids under mild conditions.
Heck Coupling: Utilizes palladium catalysts and alkenes, often requiring elevated temperatures.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Coupling Products: Formation of biaryl or styrene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-cyano-2-iodobenzoate is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives have shown potential in the development of anti-cancer and anti-inflammatory agents .
Industry: The compound is used in the production of fine chemicals and agrochemicals. Its unique reactivity makes it suitable for the synthesis of specialty chemicals with specific properties .
Mecanismo De Acción
The mechanism of action of methyl 3-cyano-2-iodobenzoate involves its ability to undergo various chemical transformations. The iodine atom, being a good leaving group, facilitates substitution and coupling reactions. The cyano group can participate in nucleophilic addition reactions, further expanding the compound’s reactivity. These properties enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis .
Comparación Con Compuestos Similares
Methyl 2-iodobenzoate: Similar structure but lacks the cyano group, resulting in different reactivity and applications.
Methyl 3-iodobenzoate:
Uniqueness: Methyl 3-cyano-2-iodobenzoate’s combination of the cyano and iodine groups imparts unique reactivity, making it more versatile in synthetic applications compared to its analogs.
Propiedades
Fórmula molecular |
C9H6INO2 |
|---|---|
Peso molecular |
287.05 g/mol |
Nombre IUPAC |
methyl 3-cyano-2-iodobenzoate |
InChI |
InChI=1S/C9H6INO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3 |
Clave InChI |
YXDJYFFCOZMZDL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



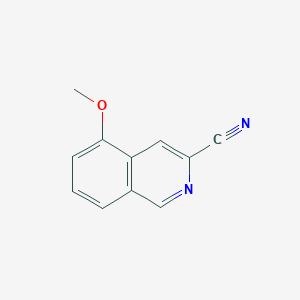

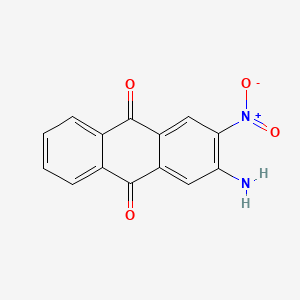
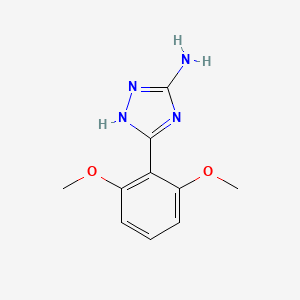
![6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13673299.png)
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
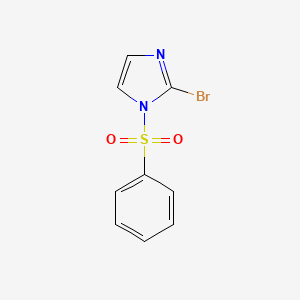



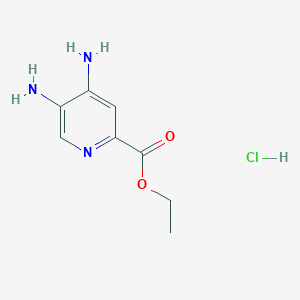
![4,6-Dibromopyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13673358.png)
![N-Methylbenzo[d]isothiazol-6-amine](/img/structure/B13673364.png)
